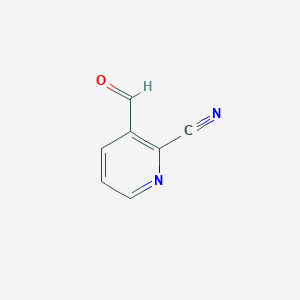

3-甲酰基吡啶甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Formylpicolinonitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and chemical reactions that could be relevant to understanding the chemistry of 3-formylpicolinonitrile. The first paper discusses the use of 2-acyloxy-3-phenylthiopropionitriles as a formylcarbonium ion synthon, which suggests a potential method for synthesizing related compounds . The second paper describes the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones, which involves the formation of various bonds and rings, indicating a complex reaction pathway that might be applicable to the synthesis of similar compounds .

Synthesis Analysis

The synthesis of related compounds involves the use of acyloxyacrylonitriles and aryl aldehydes. In the first paper, the synthesis of S-phenylcysteine and 2-phenylthio enamines from 2-acyloxy-3-phenylthiopropionitriles is achieved through a Michael addition followed by further transformations . The second paper outlines a one-pot, three-component reaction to synthesize spiro-cyclic compounds, which could provide insights into multi-step synthesis processes that might be applicable to 3-formylpicolinonitrile .

Molecular Structure Analysis

While the molecular structure of 3-formylpicolinonitrile is not directly analyzed in the papers, the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones involves the formation of a complex structure with multiple rings and bonds . This indicates that the molecular structure of related compounds can be quite intricate, with the potential for multiple reactive sites that could influence the reactivity and properties of 3-formylpicolinonitrile.

Chemical Reactions Analysis

The papers describe chemical reactions that involve the formation of new bonds and ring structures. The first paper demonstrates the transformation of 2-acyloxyacrylonitriles into other compounds, which could be relevant to the reactivity of the formyl group in 3-formylpicolinonitrile . The second paper's synthesis of spiro-cyclic compounds involves sequential Prins and Ritter reactions, which are types of chemical reactions that could potentially be used in the synthesis or modification of 3-formylpicolinonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-formylpicolinonitrile are not discussed in the provided papers. However, the properties of the synthesized compounds in the papers could provide some indirect information. For example, the reactivity of the acyloxyacrylonitriles and the stability of the spiro-cyclic compounds under the reaction conditions described could offer insights into the stability and reactivity of similar compounds, including 3-formylpicolinonitrile .

科学研究应用

- Summary of the Application : 3-Formylpicolinonitrile is used as a starting material in the synthesis of new trans-A2B2-porphyrins . Porphyrins are macrocyclic compounds that play vital roles in biological processes and have potential applications in various areas, including catalysis, sensing, molecular devices, dye-sensitized solar cells (DSSC), photosynthesis, and photodynamic therapy .

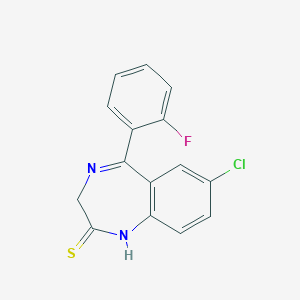

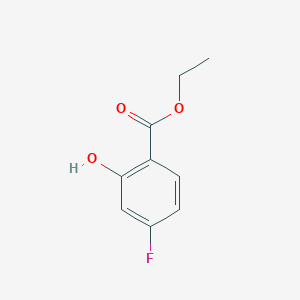

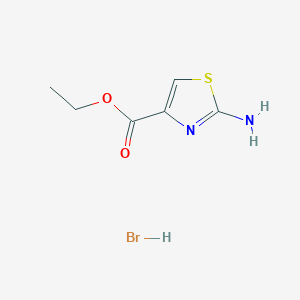

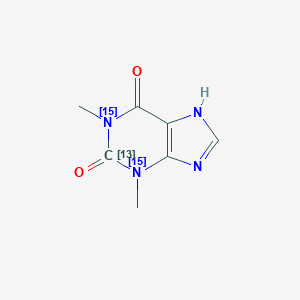

- Methods of Application or Experimental Procedures : The synthesis involves sequential multistep reactions starting from 4-methylphthalic acid . The resulting macrocycles were characterized by 1H NMR, 13C NMR, 19F NMR, 1H–1H COSY NMR, and MALDI-TOF mass spectrometry .

- Results or Outcomes : The synthesized porphyrins were found to have small energy band gap values, making them good candidates for solar cell systems and photocatalysis . Computational studies were performed on the porphyrins to investigate various factors such as structural features, electronic energy, energy gaps, and aromaticity .

安全和危害

属性

IUPAC Name |

3-formylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCGRQNFJCFRQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563710 |

Source

|

| Record name | 3-Formylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formylpicolinonitrile | |

CAS RN |

131747-66-5 |

Source

|

| Record name | 3-Formylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)

![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)